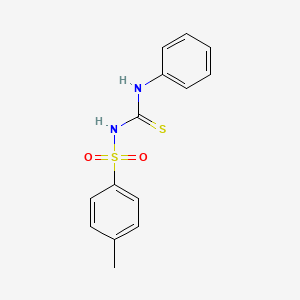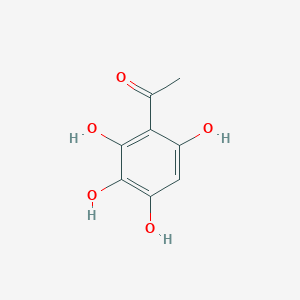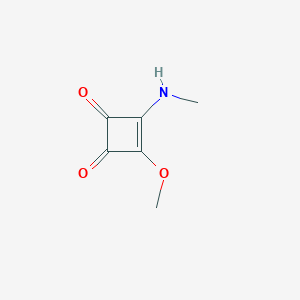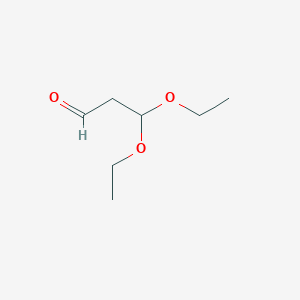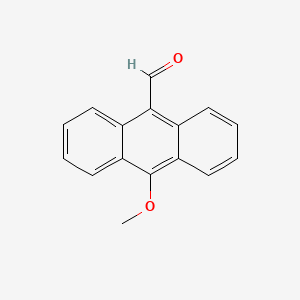
10-Methoxyanthracene-9-carbaldehyde
Overview
Description
10-Methoxyanthracene-9-carbaldehyde, also known as 10-Methylanthracene-9-carboxaldehyde, is a chemical compound with the molecular formula C16H12O . It is a derivative of anthracene .
Molecular Structure Analysis
The molecular structure of 10-Methoxyanthracene-9-carbaldehyde is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3 .Scientific Research Applications
Spectroscopic and Computational Analysis
- Vibrational, NMR, and UV–Visible Spectroscopic Studies : Research shows that 10-Methyl Anthracene 9-Carbaldehyde (a compound similar to 10-Methoxyanthracene-9-carbaldehyde) exhibits notable properties in vibrational, NMR, and UV-Visible spectroscopy. Computational calculations have been used to investigate its crystal properties, electronic and optical properties, and molecular interactions, indicating potential applications in materials science (Jayachitra et al., 2020).
Redoximetric Analysis
- Redoximetric Titrations : Anthracene derivatives, including forms similar to 10-Methoxyanthracene-9-carbaldehyde, have been studied in redoximetric titrations with manganese(III) acetate. This demonstrates their potential in analytical chemistry, particularly in redox analysis (Gündüz et al., 1989).
Photochemical Applications
- Photochemical Dimerization : The photochemical behavior of compounds like 9-methoxyanthracene (closely related to 10-Methoxyanthracene-9-carbaldehyde) shows interesting dimerization patterns under specific conditions. This aspect is crucial in the study of molecular interactions and photochemistry (Becker & Langer, 1993).
Chemical Synthesis and Catalysis
- Synthesis and Catalysis : Studies have explored the acid-catalyzed synthesis of anthracene derivatives, highlighting the potential of 10-Methoxyanthracene-9-carbaldehyde in synthetic chemistry and catalysis (Goossens et al., 2002).
Electronic and Optical Properties
- Excited State Behavior : Research on carbonyl derivatives of anthracene, including types similar to 10-Methoxyanthracene-9-carbaldehyde, reveals how substituents control excited-state behavior. This is significant in the development of materials with specific electronic and optical properties (Hirayama, 1982).
Natural Product Synthesis
- Synthesis of Natural Products : The compound has been studied in the context of synthesizing natural products, particularly anthracene derivatives found in plants, which have diverse applications in pharmacology and biochemistry (Chiriboga et al., 2003).
properties
IUPAC Name |
10-methoxyanthracene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-13-8-4-2-6-11(13)15(10-17)12-7-3-5-9-14(12)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEZXZOBPXOWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517880 | |
| Record name | 10-Methoxyanthracene-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methoxyanthracene-9-carbaldehyde | |
CAS RN |
63934-06-5 | |
| Record name | 10-Methoxyanthracene-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



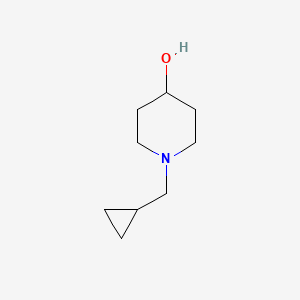
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)
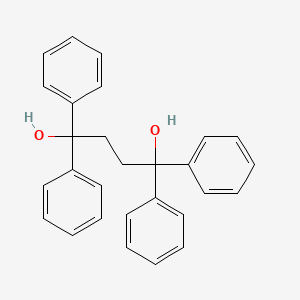
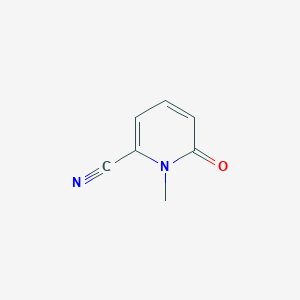
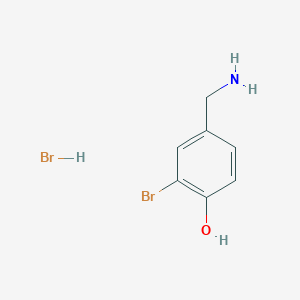

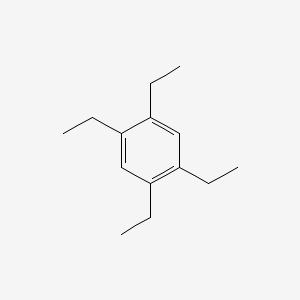

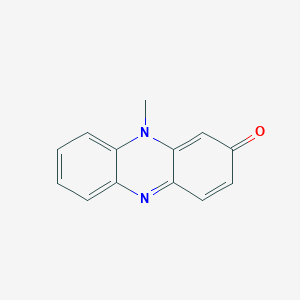
![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)
